molecular formula C14H17NO2 B14368310 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole CAS No. 92420-71-8

4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole

Cat. No.: B14368310
CAS No.: 92420-71-8
M. Wt: 231.29 g/mol
InChI Key: XNYOTFNERPXFCQ-UHFFFAOYSA-N
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Description

4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is an organic compound that features an indole core substituted with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole typically involves the reaction of indole with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Pd/C in ethanol under hydrogen gas.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring and the dioxolane moiety.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The dioxolane moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but lacks the 4-substitution on the indole ring.

    4-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but with different substitution patterns.

Uniqueness

4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the indole core and the dioxolane moiety provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

CAS No.

92420-71-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole

InChI

InChI=1S/C14H17NO2/c1-14(16-9-10-17-14)7-5-11-3-2-4-13-12(11)6-8-15-13/h2-4,6,8,15H,5,7,9-10H2,1H3

InChI Key

XNYOTFNERPXFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCC2=C3C=CNC3=CC=C2

Origin of Product

United States

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